4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
CAS No.: 107047-28-9
Cat. No.: VC20792778
Molecular Formula: C40H50N8O4S
Molecular Weight: 738.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107047-28-9 |
|---|---|
| Molecular Formula | C40H50N8O4S |
| Molecular Weight | 738.9 g/mol |
| IUPAC Name | 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide |
| Standard InChI | InChI=1S/C40H50N8O4S/c1-7-39(3,4)27-13-22-33(32(26-27)40(5,6)8-2)52-25-11-12-34(50)41-28-14-16-29(17-15-28)47-37(51)35(36(43-47)46-23-9-10-24-46)53-38-42-44-45-48(38)30-18-20-31(49)21-19-30/h13-22,26,35,49H,7-12,23-25H2,1-6H3,(H,41,50) |
| Standard InChI Key | CQPXMSQZGVZRIN-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=C(C=C6)O)C(C)(C)CC |
| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=C(C=C6)O)C(C)(C)CC |
Introduction
The compound 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide is a complex organic molecule with a diverse range of functional groups, including phenoxy, tetrazolyl, pyrazolyl, and pyrrolidinyl moieties. This compound is closely related to 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]butanamide, differing primarily in the alkyl substituents on the phenyl ring .
Molecular Formula and Weight
Applications
While specific applications for this compound are not well-documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as anti-inflammatory or antimicrobial effects.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 107047-28-9 (for a related compound) |
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 738.9 g/mol (for a similar compound) |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 9 |
| Rotatable Bond Count | 15 |
Related Compounds
| Compound Name | CAS Number |
|---|---|
| 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]butanamide | 107047-28-9 |
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